Ethyl 2-amino-4-nitrobenzoate
Overview
Description
Ethyl 2-amino-4-nitrobenzoate: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the 2-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Esterification and Nitration:
- The synthesis of ethyl 2-amino-4-nitrobenzoate can begin with the esterification of 2-amino-4-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
- Another approach involves the nitration of ethyl 2-aminobenzoate. This can be achieved by treating ethyl 2-aminobenzoate with a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 4-position.
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Industrial Production Methods:
- Industrially, the compound can be synthesized using continuous-flow systems, which offer advantages in terms of reaction control, safety, and scalability. The esterification and nitration steps can be optimized for high yield and purity using such systems .
Chemical Reactions Analysis
Types of Reactions:
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Reduction:
- Ethyl 2-amino-4-nitrobenzoate can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin and hydrochloric acid.
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Substitution:
- The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin with hydrochloric acid.
Substitution: Acyl chlorides, alkyl halides, and appropriate bases or catalysts.
Major Products:
- Reduction of the nitro group yields ethyl 2,4-diaminobenzoate.
- Substitution reactions yield various amides or secondary amines depending on the reagents used.
Scientific Research Applications
Chemistry:
- Ethyl 2-amino-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine:
- The compound’s derivatives have potential applications in medicinal chemistry. For example, compounds with similar structures are investigated for their antimicrobial and anti-inflammatory properties.
Industry:
- In the pharmaceutical industry, this compound can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may also find use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-nitrobenzoate depends on its specific application. In general, the compound can interact with biological molecules through its amino and nitro groups. These interactions can affect various molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Also known as benzocaine, it is a local anesthetic used in various medical applications. Unlike ethyl 2-amino-4-nitrobenzoate, it lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
Ethyl 2-nitrobenzoate: This compound lacks the amino group, making it less versatile in terms of chemical modifications compared to this compound.
Uniqueness:
- The presence of both amino and nitro groups in this compound makes it a unique compound with diverse reactivity. This dual functionality allows for a wide range of chemical transformations, making it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl 2-amino-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFROVMUKFWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344394 | |
Record name | Ethyl 2-amino-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-24-5 | |
Record name | Ethyl 2-amino-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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